Methyl 8-fluoroisoquinoline-5-carboxylate

Description

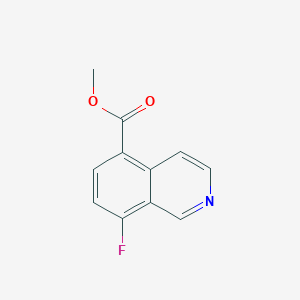

Methyl 8-fluoroisoquinoline-5-carboxylate is a fluorinated derivative of isoquinoline, a heterocyclic aromatic compound with a fused benzene and pyridine ring. The compound features a fluorine substituent at the 8-position and a methyl ester group at the 5-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Fluorine’s high electronegativity and small atomic radius can enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name |

methyl 8-fluoroisoquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEVQKTYBWTYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CN=CC2=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Overview

| Step | Reaction Description | Key Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation of isoquinoline derivative | Bromination of 3-aminoquinoline using bromine in sulfuric acid with silver sulfate catalyst at 0°C to room temperature overnight | Formation of 3-amino-5-bromoquinoline intermediate |

| 2 | Carbonyl insertion and esterification | Reaction of 3-amino-5-bromoquinoline with methanol and N,N-dimethylformamide in presence of palladium chloride and triethylamine under CO pressure (0.8 MPa) at 75°C for 6 hours | Formation of methyl 3-aminoquinoline-5-carboxylate |

This two-step process involves halogenation followed by a palladium-catalyzed carbonylation reaction under controlled conditions. The reaction completion is monitored by thin-layer chromatography (TLC), and purification is performed by silica gel column chromatography.

Adaptation for Fluorinated Compound

For this compound, a similar approach can be applied:

- Starting with an 8-fluoroisoquinoline or its precursor.

- Employing a halogenation or direct fluorination step if necessary.

- Performing carbonyl insertion/carboxylation under palladium catalysis with methanol to yield the methyl ester.

Fluorination Techniques Relevant to Isoquinoline Derivatives

According to literature on fluoroisoquinoline synthesis, fluorination can be achieved by:

Nucleophilic aromatic substitution on chloro- or bromo-isoquinoline precursors using fluoride sources such as cesium fluoride (CsF) in polar aprotic solvents like DMSO at elevated temperatures (e.g., 110°C for 18 hours). This method selectively introduces fluorine at desired positions on the isoquinoline ring.

Direct fluorination using electrophilic fluorine sources or fluorinating agents under controlled conditions, though this approach requires careful optimization to avoid over-fluorination or decomposition.

Summary Table of Preparation Parameters

| Parameter | Details for this compound Preparation |

|---|---|

| Starting materials | 8-fluoroisoquinoline or halogenated isoquinoline derivatives |

| Fluorination method | Nucleophilic substitution with CsF or electrophilic fluorination |

| Carbonylation catalyst | Palladium chloride (PdCl2) or Pd(OAc)2 |

| Base | Triethylamine or potassium carbonate (K2CO3) |

| Solvents | Methanol, N,N-dimethylformamide (DMF), acetone, or DMSO |

| Reaction temperature | 75°C for carbonylation; up to 110°C for fluorination |

| Reaction time | 6 hours for carbonylation; 18 hours for fluorination |

| Pressure | Carbon monoxide at 0.8 MPa for carbonylation |

| Purification | Silica gel column chromatography |

| Yield | Around 80% (based on related quinoline ester synthesis) |

Research Findings and Considerations

The palladium-catalyzed carbonylation under CO pressure is a robust method for introducing the carboxylate methyl ester group on halogenated isoquinoline derivatives with good yields and scalability.

Fluorination via nucleophilic substitution using CsF in DMSO is effective for introducing fluorine at specific positions on the isoquinoline ring, providing regioselectivity and moderate to high yields.

Reaction monitoring by TLC and purification by chromatography are essential for obtaining high-purity products suitable for further applications.

The synthetic route is amenable to scale-up due to the use of readily available reagents and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoroisoquinoline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms of isoquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Scientific Research Applications

Methyl 8-fluoroisoquinoline-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of methyl 8-fluoroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with variations in substituents (halogens, hydroxyl groups) or ester groups. Below is a detailed comparison based on available data:

Table 1: Key Properties of Methyl 8-fluoroisoquinoline-5-carboxylate and Analogs

Substituent Effects

- Fluorine (F) vs. Bromine, being bulkier and less electronegative, may facilitate nucleophilic substitution reactions (e.g., Suzuki coupling) due to its polarizable C–Br bond .

- Fluorine (F) vs. Hydroxyl (OH): The hydroxyl group in Ethyl 8-hydroxyquinoline-5-carboxylate introduces hydrogen-bonding capability, increasing polarity and aqueous solubility compared to the fluorinated analog. However, this may reduce lipophilicity and membrane permeability .

Ester Group Variations

- Methyl vs. Ethyl Esters: Methyl esters (e.g., this compound) typically exhibit lower molecular weights and slightly higher volatility than ethyl esters. Ethyl esters may offer improved solubility in organic solvents due to increased alkyl chain length .

Analytical Characterization

- NMR and FTIR: Used to confirm ester carbonyl groups (C=O stretch ~1700 cm⁻¹) and aromatic proton environments .

- HPLC/GC-MS: Employed for purity assessment and separation of complex mixtures, as seen in plant-derived methyl esters .

Research Implications

- Pharmaceutical Potential: Fluorinated isoquinolines are explored as kinase inhibitors or antimicrobial agents, leveraging fluorine’s bioisosteric effects. Brominated analogs may serve as intermediates in drug synthesis .

- Synthetic Challenges: The introduction of fluorine at the 8-position may require specialized fluorination reagents (e.g., Selectfluor), whereas bromination is more straightforward but less selective.

Biological Activity

Methyl 8-fluoroisoquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

This compound features a fluorine atom at the 8-position of the isoquinoline ring, which influences its biological activity and chemical properties. The presence of the carboxylate group enhances its solubility and reactivity, making it a valuable candidate for further pharmacological studies.

Structural Formula

- Chemical Formula : C₁₁H₈FNO₂

- Molecular Weight : 205.19 g/mol

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The fluorine atom enhances binding affinity to various enzymes or receptors, modulating their activity. This unique interaction profile can lead to significant biological responses, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that compounds with similar structures exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | TBD |

| Escherichia coli | TBD | |

| Klebsiella pneumoniae | TBD | |

| Pseudomonas aeruginosa | TBD |

Note: Specific MIC values are yet to be determined in ongoing studies.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit cell proliferation in various cancer cell lines has been observed, potentially through the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study: Anticancer Effect on Cell Lines

In a recent study, this compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a therapeutic agent.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | Treatment Concentration (µM) | % Cell Viability |

|---|---|---|

| MCF-7 | 10 | 75% |

| 20 | 50% | |

| A549 | 10 | 70% |

| 20 | 40% |

Comparative Analysis with Similar Compounds

This compound can be compared with other fluorinated isoquinoline derivatives to assess its unique biological activity profile.

Table 3: Comparison with Similar Compounds

| Compound | Structural Features | Notable Biological Activity |

|---|---|---|

| Methyl 6-fluoroisoquinoline-8-carboxylate | Fluorine at position 6 | Moderate antibacterial activity |

| Methyl 5-fluoroisoquinoline-7-carboxylate | Fluorine at position 5 | Limited anticancer activity |

| Methyl isoquinoline-8-carboxylate | No fluorine substituent | Lower reactivity |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 8-fluoroisoquinoline-5-carboxylate, and how can yield optimization be achieved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including fluorination, esterification, and cyclization. Key factors for optimization include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) for fluorination at the 8-position .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .

- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .

- Purity validation : Use column chromatography and recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies fluorine-induced deshielding effects and methyl/ester group positions .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₂H₉FNO₂, expected [M+H]⁺ = 234.06) .

- X-ray Crystallography : Resolves spatial arrangement of the fluorine and methyl groups .

Q. How do structural analogs of this compound differ in reactivity?

- Methodological Answer : Compare functional groups using the table below:

| Compound | Key Structural Differences | Reactivity Impact |

|---|---|---|

| 8-Fluoroisoquinoline-6-carboxylic acid | Carboxyl group at C6 | Reduced ester hydrolysis stability |

| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | Saturated ring | Lower aromatic stabilization |

| 5-Fluoroquinoline-2-carboxylate | Fluorine at C5 | Altered π-π stacking in protein binding |

| Source: Adapted from structural comparisons in . |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Functional group modulation : Replace the methyl group with -CF₃ to assess hydrophobicity effects on IC₅₀ values .

- Positional isomer testing : Compare 8-fluoro vs. 6-fluoro analogs to determine fluorine’s role in target binding .

- Data normalization : Use standardized assays (e.g., fluorescence polarization) to minimize variability in reported inhibition rates .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : The ester group resists hydrolysis due to steric hindrance from the methyl and fluorine substituents .

- Oxidative resistance : Fluorine’s electron-withdrawing effect protects the isoquinoline ring from cytochrome P450-mediated degradation .

- pH-dependent studies : Stability assays at pH 2–9 reveal optimal integrity in neutral conditions (t₁/₂ > 24 hrs) .

Q. How can conflicting data on the compound’s solubility be reconciled?

- Methodological Answer :

- Solvent screening : Use Hansen solubility parameters to identify optimal solvents (e.g., logP = 2.1 predicts moderate DMSO solubility) .

- Co-solvent systems : Combine PEG-400 with water to enhance solubility without precipitation .

- Temperature gradients : Measure solubility at 25°C vs. 37°C to account for physiological relevance .

Q. What strategies improve the compound’s selectivity in kinase inhibition assays?

- Methodological Answer :

- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., EGFR vs. VEGFR2) to identify key H-bond interactions .

- Selectivity profiling : Use kinome-wide screening (≥400 kinases) to identify off-target effects .

- Proteolytic stability assays : Link selectivity to metabolic stability in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.